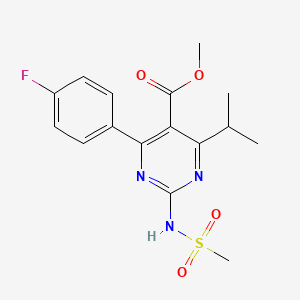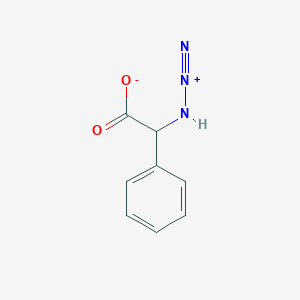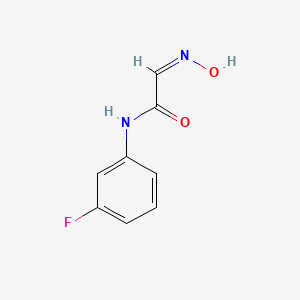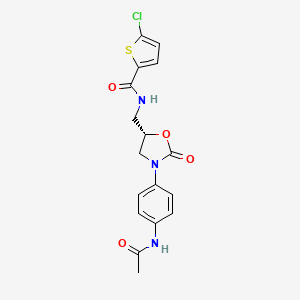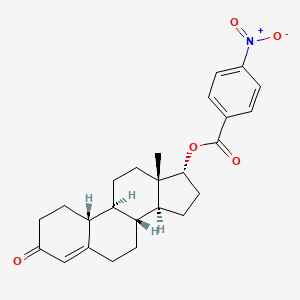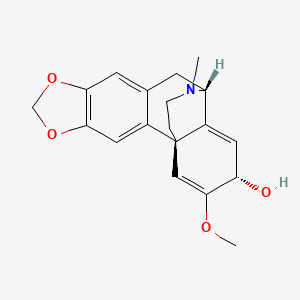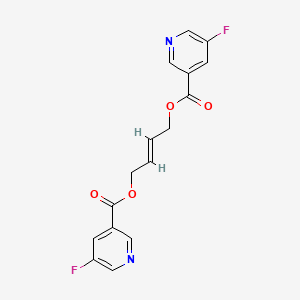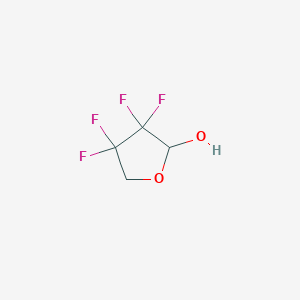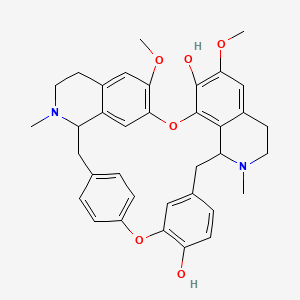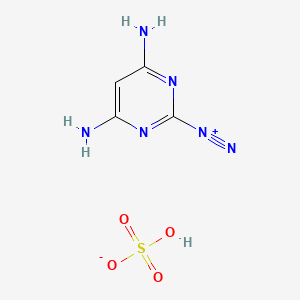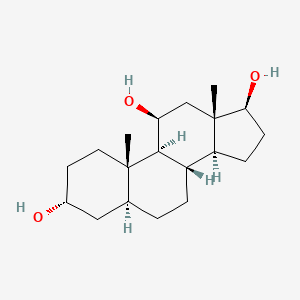
5alpha-Androstan-3alpha,11beta,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-3alpha,11beta,17beta-triol is a steroidal compound belonging to the class of androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure, which plays a significant role in the development of masculine characteristics. This compound is a metabolite of dihydrotestosterone (DHT), a potent androgen hormone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include the reduction of ketones and the hydroxylation of specific carbon atoms in the steroid nucleus. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and hydroxylating agents like osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at desired positions in the steroid framework, followed by purification processes to isolate the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5alpha-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: Introduction of functional groups at specific positions in the steroid nucleus using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosyl chloride)
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of the parent compound, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
5alpha-Androstan-3alpha,11beta,17beta-triol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in modulating androgenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in treating conditions related to androgen deficiency or excess.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of masculine characteristics. The molecular pathways influenced by this compound include those regulating hair growth, muscle development, and reproductive functions.
Comparaison Avec Des Composés Similaires
- 5alpha-Androstan-3alpha,17beta-diol
- 5alpha-Androstan-3beta,17beta-diol
- Epiandrosterone (3beta-hydroxy-5alpha-androstan-17-one)
Comparison: While 5alpha-Androstan-3alpha,11beta,17beta-triol shares structural similarities with these compounds, it is unique in its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure confers unique biological activities and potential therapeutic applications, differentiating it from other androstane derivatives.
Propriétés
Formule moléculaire |
C19H32O3 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clé InChI |
FNICIUSFFWRLFW-YZFISVISSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


